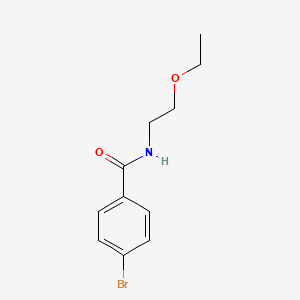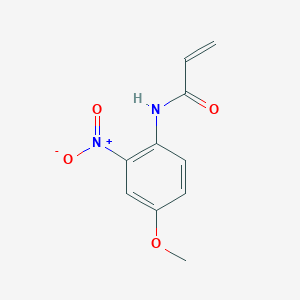
Neopentylhydrazine dihydrochloride
Descripción general
Descripción
Molecular Structure Analysis
Neopentylhydrazine dihydrochloride has a molecular formula of C5H16Cl2N2 . The molecular weight of Neopentylhydrazine is 102.18 g/mol . The structure of Neopentylhydrazine includes a 2,2-dimethylpropylhydrazine group .Physical And Chemical Properties Analysis
Neopentylhydrazine dihydrochloride is a colorless crystalline solid that is soluble in water. It has a molecular weight of 102.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación
1. Immunologic Surveillance in Cancer Research
Neopentylhydrazine dihydrochloride, specifically in the form of 1,2-dimethylhydrazine dihydrochloride, has been utilized in cancer research. In a study by Bansal et al. (1978), it was used to induce gastrointestinal tract tumors in rats. The study explored the role of immunologic surveillance in tumor development, finding that a normally functioning immune system can suppress nascent tumors.
2. Study of Oxidation and Deamination Processes
Research by McLean and Middleton (1978) investigated the oxidation of neopentylhydrazines. The study provided insights into the role of carbocations in the oxidation of alkylhydrazines and their conversion into alkenes and alcohols, contributing to a better understanding of chemical reactions involving hydrazine derivatives.
3. Vascular Tumor Development Studies
In research led by Tóth and Malick (1976), neopentylhydrazine dihydrochloride was used to induce vascular tumors in mice. This study provided detailed morphological descriptions of neoplastic endothelial cells, advancing knowledge in the field of vascular oncology.
4. Insecticide Development
Neopentylhydrazine derivatives have also found application in the development of novel insecticides. A study by Dhadialla et al. (1998) discussed the discovery of insecticides that mimic insect growth hormones, where bisacylhydrazines (related to neopentylhydrazine) showed selective toxicity to specific pests.
5. Sorption of Rare-Earth Metals
The synthesis of N,N-Diallyl-N’-neopentanoylhydrazine, a derivative of neopentylhydrazine, was reported by Batueva and Gorbunova (2022). This research explored its use in sorbing rare-earth metal ions, demonstrating the potential of neopentylhydrazine derivatives in environmental and materials science.
Direcciones Futuras
While the future directions specific to Neopentylhydrazine dihydrochloride are not detailed in the search results, there are general trends in organic synthesis research that could be relevant. These include the increasing desire to target improvements in the quality of life of humankind, new materials, and product specificity . Additionally, advances in drug delivery systems represent a significant area of research, with a focus on enhancing performance, automation, precision, and efficacy .
Mecanismo De Acción
Target of Action
Hydrazines often target various biological macromolecules, such as proteins and nucleic acids .
Mode of Action
Hydrazines can react with carbonyl compounds to form hydrazones, a reaction that is often used in organic synthesis .
Biochemical Pathways
The specific biochemical pathways affected by hydrazines can vary widely depending on the specific compound and its targets. For example, some hydrazines are used in the treatment of tuberculosis and cancer, affecting the biochemical pathways related to these diseases .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of hydrazines can vary depending on the specific compound. Some hydrazines are well absorbed and can be distributed throughout the body .
Result of Action
The effects of hydrazines on cells and molecules depend on the specific compound and its targets. Some hydrazines can cause DNA damage, while others can inhibit certain enzymes .
Action Environment
The action, efficacy, and stability of hydrazines can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals .
Propiedades
IUPAC Name |
2,2-dimethylpropylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c1-5(2,3)4-7-6;;/h7H,4,6H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOSJDLOJKZILL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



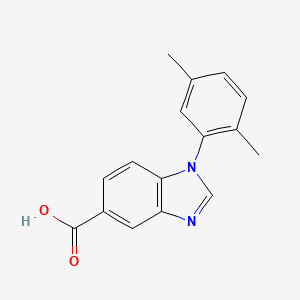
![1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1371128.png)

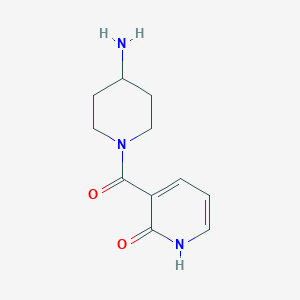

![1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1371132.png)

![2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol](/img/structure/B1371136.png)
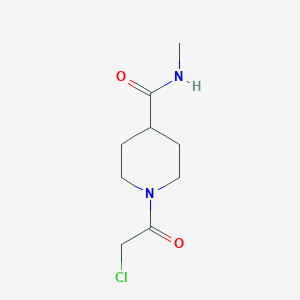
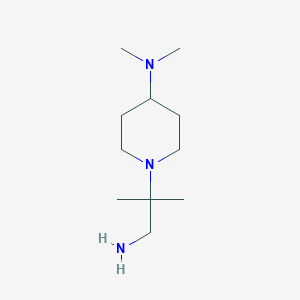
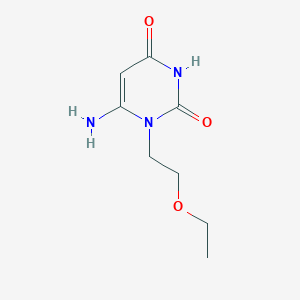
![1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea](/img/structure/B1371145.png)
